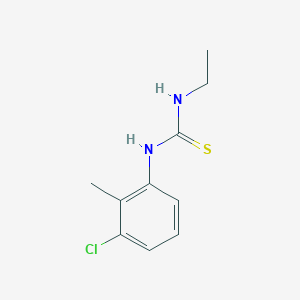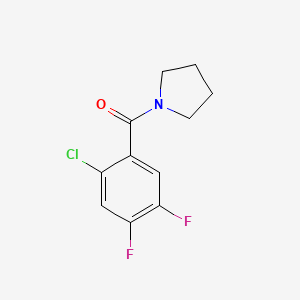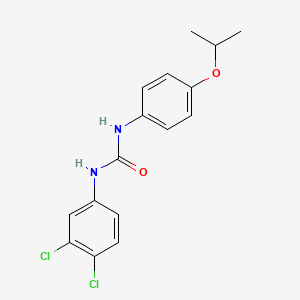![molecular formula C14H10O3 B5804061 12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
12H-dibenzo[d,g][1,3]dioxocin-12-one
概要
説明
12H-dibenzo[d,g][1,3]dioxocin-12-one, also known as DBDO, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DBDO is a heterocyclic organic compound that consists of two benzene rings fused to a dioxocin ring. It has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol.
科学的研究の応用
Conformational Studies
- Vibrational Spectroscopy and Molecular Mechanics : A study by Khadiullin et al. (1991) focused on the conformational analysis of dibenzo[d,g][1,3]dioxocin-12-one. They identified two of the four possible conformers in solution through IR and Raman spectra, and used molecular mechanics to calculate structural parameters and potential energy differences between these conformers. This research contributes to understanding the physical and chemical properties of this compound (Khadiullin et al., 1991).
Stereochemistry and Dipole Moments
- Polarity and Dipole Moments : Anonimova et al. (1992) investigated the stereochemistry of eight-membered heterocycles like 12H-dibenzo[d,g][1,3]dioxocin. They proposed an additive system of polarities and determined dipole moments in these compounds, showing the relation of polarity to the orientation of orbitals. This research aids in understanding the electronic characteristics of these molecules (Anonimova et al., 1992).
Synthesis and Structural Analysis
- Synthesis and NMR Analysis : The synthesis of 12H-dibenzo[d,g][1,3,2]dioxaphosphocin and its structural analysis through 1H NMR indicating long-range coupling to phosphorus was explored by Odorisio et al. (1983). This type of research is pivotal for advancing synthetic methods and understanding the molecular structure of such compounds (Odorisio et al., 1983).
Applications in Medicinal Chemistry
- Cholesteryl Ester Transfer Protein Inhibition : Talluri et al. (2014) synthesized novel ester derivatives of 12H-dibenzo[d,g]1,3-dioxocin-6-carboxylic acid and evaluated their in vitro human cholesteryl ester transfer protein (CETP) inhibition. Such studies are crucial for developing new therapeutic agents (Talluri et al., 2014).
特性
IUPAC Name |
benzo[d][1,3]benzodioxocin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGZXGJWNWWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)